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Compound of Interest

Compound Name:
Cyclohexyl 2,4-dichlorophenyl

ketone

CAS No.: 898769-45-4

Cat. No.: B1614162

Get Quote

Executive Summary
Cyclohexyl 2,4-dichlorophenyl ketone (CAS: 898769-45-4) is a highly specialized structural

intermediate utilized in medicinal chemistry and advanced polymer synthesis. Characterized by

a dual-ring system—a flexible aliphatic cyclohexyl moiety paired with a rigid, sterically

encumbered 2,4-dichlorophenyl ring—this compound presents a unique thermodynamic profile.

This whitepaper systematically evaluates its melting point (MP) and boiling point (BP), outlines

the molecular causality driving these metrics, and establishes field-proven, self-validating

analytical protocols for empirical determination.

Molecular Architecture & Thermodynamic Causality
The macroscopic physical properties of any pharmaceutical intermediate are strictly governed

by its microscopic molecular symmetry, intermolecular forces, and resulting crystal lattice

energy.
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Boiling Point (BP): A compound's boiling point reflects the thermal energy required to

overcome intermolecular cohesive forces in the liquid state. In Cyclohexyl 2,4-
dichlorophenyl ketone, the two highly electronegative chlorine atoms at the ortho (C2) and

para (C4) positions induce a strong permanent dipole moment across the aromatic plane [1].

This dipole-dipole interaction, coupled with the substantial London dispersion forces

generated by the large surface area of the bulky cyclohexyl ring, results in a significantly

elevated boiling point. Benchmarking against structurally homologous isomers (e.g., the 3,4-

dichloro analog) securely places the boiling point in the extreme elevated range of >370 °C

at standard atmospheric pressure [2].

Melting Point (MP): The melting point is a direct function of crystal lattice packing efficiency.

The ortho-substituted chlorine atom on the phenyl ring introduces severe steric hindrance,

forcing the adjacent carbonyl group to twist out of coplanarity with the aromatic ring. This

loss of planarity disrupts highly ordered

-

stacking and crystalline packing. Consequently, the lattice energy is relatively low compared
to planar unsubstituted analogs, resulting in a moderate melting temperature typical of
sterically hindered, non-planar aryl-alkyl ketones [1].

Quantitative Data & Physicochemical Profiling
Because empirical thermal transitions for research-grade variants of CAS 898769-45-4 can

shift based on synthesis purity and polymorphic states, foundational physicochemical data

relies on advanced predictive modeling and homologous benchmarking (Table 1).

Table 1: Physicochemical Properties of Cyclohexyl 2,4-Dichlorophenyl Ketone
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Property Value / Range Method / Context

CAS Number 898769-45-4 Standard Chemical Identifier

Molecular Weight 257.15 g/mol Calculated via stoichiometry

Boiling Point (Predicted) ~378 °C (at 760 mmHg)
Analog Benchmarking (3,4-

dichloro isomer) [2]

Physical Phase (25 °C) Crystalline solid / Thick oil Predictive state modeling

Density (Predicted) ~1.2 - 1.3 g/cm³
Extrapolated from analogous

aryl ketones

Standardized Analytical Workflows
To ensure data integrity and eliminate experimental artifacts (e.g., residual synthesis solvents

or variable thermal histories), physical properties must be measured using self-validating

instrumental systems rather than classical visual methods.

Melting Point Validation via Differential Scanning
Calorimetry (DSC)
DSC is the gold standard for melting point determination, actively measuring the differential

heat flow associated with endothermic phase transitions (per ASTM E794 standards) [3].

System Calibration: Calibrate the DSC sensor using a high-purity Indium standard (

) to ensure absolute calorimetric accuracy [4].

Sample Preparation: Precisely weigh 2.0 to 5.0 mg of the desiccated ketone into a standard

aluminum crucible. Hermetically seal the pan. Causality: Hermetic sealing prevents latent

mass loss from volatile impurities, ensuring the endotherm perfectly reflects the phase

transition[3].

Thermal History Erasure (Cycle 1): Heat the sample at 10 °C/min to 20 °C above its

estimated melting point, hold isothermally for 2 minutes, then cool at 10 °C/min back to

ambient temperature. Causality: This melt-cool cycle forces a controlled recrystallization,
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erasing the unpredictable thermal and mechanical stress history from the initial

manufacturing process [5].

Analytical Run (Cycle 2): Re-heat the sample at 10 °C/min. Record the extrapolated onset

temperature (

) and the peak endothermic temperature (

).

Validation Check: The thermodynamic melting point of the pure substance is strictly defined

as the onset temperature (

), not the peak [4].

Boiling Point Determination via Thermogravimetric
Analysis (TGA)
Because the predicted boiling point is extremely high (>370 °C), standard capillary visual

methods are unsafe and prone to thermal degradation artifacts.

Preparation: Load exactly 10.0 mg of the compound into an open platinum TGA crucible.

Atmospheric Control: Purge the furnace with high-purity inert Nitrogen at 50 mL/min.

Causality: Heating heavily substituted organics above 300 °C in atmospheric air triggers

oxidative degradation, conflating boiling with decomposition. Nitrogen ensures purely

physical vaporization [3].

Heating Ramp: Apply a controlled heating ramp of 10 °C/min from ambient to 450 °C.

Data Extraction: Analyze the derivative thermogravimetry (DTG) curve. The onset of rapid,

100% mass loss devoid of an associated exothermic decomposition peak validates the exact

boiling point.

Systems Diagram: Thermal Analysis Workflow
The following logic gate defines the parallel instrumentation workflow required to fully validate

the thermal properties of this compound.
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Parallel thermal analysis workflow for validating compound melting and boiling points.

Implications in Formulation & Drug Development
Accurately mapping the BP and MP of Cyclohexyl 2,4-dichlorophenyl ketone yields critical

intelligence for downstream formulation:

Mechanical Processing: If the melting point remains near the low end of predicted

spectrums, high-shear milling during tablet formulation can induce localized frictional

heating. This leads to accidental compound melting or polymorphic phase shifts, which

drastically alters bioavailability.
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Drying and Volatility: The exceptionally high boiling point (>370 °C) acts as a processing

advantage. It confirms that the intermediate will not suffer from volatilization losses during

high-temperature vacuum drying stages commonly utilized in API scale-up.

Thermodynamic Solubility: The steric disruption causing a lowered melting point translates to

lower lattice energy. Formulators can mathematically leverage this lower lattice energy to

predict enhanced solubility profiles in organic solvent matrices compared to their fully planar

counterparts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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